

Application of NCB-0846 in Patient-Derived Organoid Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

NCB-0846 is a potent and orally available small-molecule inhibitor of Traf2- and Nck-interacting kinase (TNIK), a key regulator of the Wnt signaling pathway.[1][2][3][4][5] The Wnt pathway is frequently dysregulated in various cancers, particularly colorectal cancer (CRC), where it plays a crucial role in the maintenance of cancer stem cells (CSCs).[1][6] CSCs are a subpopulation of tumor cells with self-renewal and differentiation capabilities, and they are often implicated in therapy resistance and tumor recurrence. NCB-0846 has demonstrated preclinical efficacy in suppressing CSC activities and the growth of patient-derived colorectal cancer xenografts, making it a promising therapeutic candidate.[1][6]

Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that recapitulate the genetic and phenotypic characteristics of the original patient's tumor.[7][8] As such, PDOs represent a more clinically relevant model for preclinical drug evaluation compared to traditional 2D cell cultures. This document provides detailed application notes and protocols for the utilization of **NCB-0846** in patient-derived organoid models, with a focus on colorectal cancer.

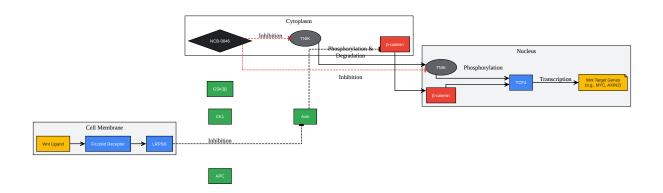
Mechanism of Action

NCB-0846 primarily functions by inhibiting the kinase activity of TNIK.[1][2] TNIK is a serine-threonine kinase that acts as a downstream component of the Wnt signaling pathway. In



cancers with aberrant Wnt signaling (e.g., due to APC mutations), TNIK is essential for the transcriptional activity of the β -catenin/T-cell factor 4 (TCF4) complex. By binding to the ATP-binding pocket of TNIK, **NCB-0846** prevents the phosphorylation of TCF4, thereby inhibiting the expression of Wnt target genes such as AXIN2 and MYC.[2][4] This ultimately leads to the suppression of cancer cell proliferation and the abrogation of cancer stemness.[1][3] Additionally, **NCB-0846** has been shown to modulate the TGF- β signaling pathway by inhibiting SMAD2/3 phosphorylation and nuclear translocation.[5][9][10]

Signaling Pathway Diagram



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Caption: Wnt signaling pathway and the inhibitory action of NCB-0846 on TNIK.



Quantitative Data Summary

The following tables summarize the in vitro efficacy of NCB-0846.

Table 1: Kinase Inhibitory Activity of NCB-0846

Kinase	IC50 (nM)	Reference
TNIK	21	[2][4][5]

Table 2: Off-Target Kinase Inhibition of NCB-0846 (>80% inhibition at 0.1 μM)

Kinase	
=LT3	
JAK3	
PDGFRα	
TRKA	
CDK2/CycA2	
HGK	
Source:[2][4]	

Table 3: Effect of NCB-0846 on Wnt Signaling and Cancer Stem Cell Markers



Cell Line	Assay	Effect	Concentration	Reference
HCT116	TCF/LEF Transcriptional Activity	Inhibition	Not specified	[2][4]
DLD-1	TCF/LEF Transcriptional Activity	Inhibition	Not specified	[2][4]
HCT116	AXIN2, MYC Gene Expression	Reduction	Not specified	[2][4]
HCT116	CD44, CD133, ALDH1 Expression	Downregulation	Not specified	[2]
HCT116	Colony Formation in Soft Agar	Inhibition (~20- fold higher than NCB-0970)	1 μΜ	[11][12]

Experimental Protocols

Establishment and Culture of Colorectal Cancer Patient- Derived Organoids

This protocol is adapted from established methods for generating PDOs from colorectal cancer tissues.[1][3][13][14][15]

Materials:

- Fresh colorectal cancer tissue
- Gentle Cell Dissociation Reagent
- Advanced DMEM/F-12
- Matrigel® or other basement membrane extract (BME)
- Human Colorectal Cancer Organoid Culture Medium



- 24-well tissue culture plates
- 15 mL conical tubes
- Cell strainers (100 μm)

Procedure:

- Obtain fresh colorectal cancer tissue in a sterile collection tube on ice.
- In a biological safety cabinet, wash the tissue with ice-cold PBS.
- Mince the tissue into small fragments (~1-3 mm³).
- Digest the tissue fragments with Gentle Cell Dissociation Reagent at 37°C for 10-15 minutes.
- Neutralize the dissociation reagent with Advanced DMEM/F-12 and filter the cell suspension through a 100 μ m cell strainer.
- Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
- Resuspend the cell pellet in Matrigel® on ice.
- Plate 25 μL domes of the Matrigel®/cell suspension mixture into a pre-warmed 24-well plate.
- Allow the Matrigel® to solidify at 37°C for 15-20 minutes.
- Add 500 μL of Human Colorectal Cancer Organoid Culture Medium to each well.
- Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
- Passage the organoids every 7-10 days by mechanically disrupting the Matrigel® and replating.

Drug Efficacy Testing in PDOs using CellTiter-Glo® 3D Assay



This protocol outlines the assessment of PDO viability after treatment with **NCB-0846** using the CellTiter-Glo® 3D assay.[10][16][17][18][19]

Materials:

- Established colorectal cancer PDOs
- NCB-0846 (solubilized in DMSO)
- 96-well opaque-walled plates
- CellTiter-Glo® 3D Reagent
- Luminometer

Procedure:

- Harvest and dissociate established PDOs into small fragments.
- Seed the organoid fragments in Matrigel® domes in a 96-well opaque-walled plate.
- After 24-48 hours of culture, treat the organoids with a serial dilution of NCB-0846 (e.g., 0.01 μM to 10 μM). Include a DMSO vehicle control.
- Incubate the plate for 72 hours at 37°C and 5% CO2.
- Equilibrate the plate and the CellTiter-Glo® 3D Reagent to room temperature.
- Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.
- Mix vigorously on a plate shaker for 5 minutes to induce cell lysis.
- Incubate at room temperature for 25 minutes to stabilize the luminescent signal.
- Measure luminescence using a luminometer.
- Calculate IC50 values using a four-parameter dose-response curve.



Analysis of Cancer Stem Cell Markers by Flow Cytometry

This protocol describes the analysis of CSC markers in PDOs treated with NCB-0846.

Materials:

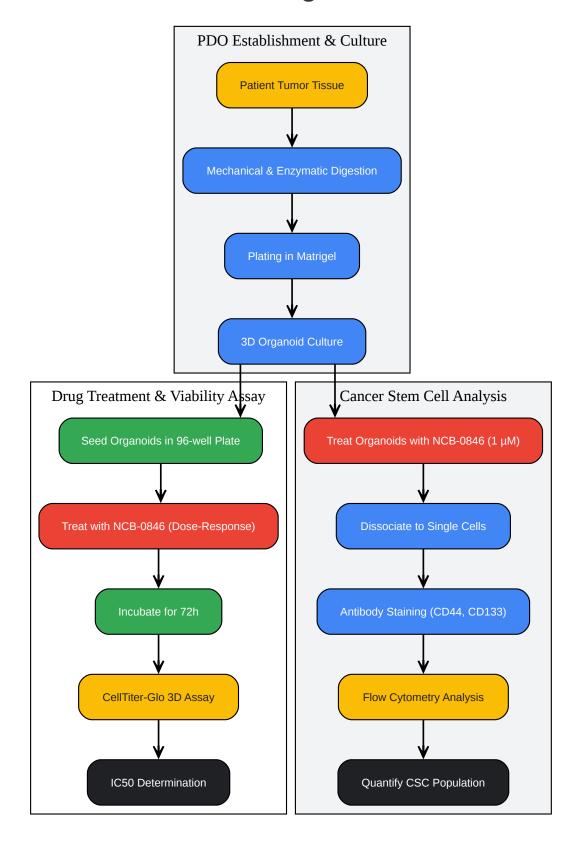
- Treated and untreated PDOs
- Cell recovery solution (e.g., dispase or similar)
- Trypsin-EDTA
- FACS buffer (PBS with 2% FBS)
- Fluorochrome-conjugated antibodies against CSC markers (e.g., CD44, CD133, EpCAM)
- Flow cytometer

Procedure:

- Treat established PDOs with NCB-0846 (e.g., 1 μM) or DMSO for 48-72 hours.
- Harvest the organoids and incubate with a cell recovery solution to dissolve the Matrigel®.
- Dissociate the organoids into a single-cell suspension using Trypsin-EDTA.
- Wash the cells with FACS buffer and resuspend at a concentration of 1x10^6 cells/mL.
- Incubate the cells with fluorochrome-conjugated antibodies against CSC markers for 30 minutes on ice in the dark.
- · Wash the cells twice with FACS buffer.
- Resuspend the cells in FACS buffer and analyze using a flow cytometer.
- Quantify the percentage of cells expressing the CSC markers in the treated versus untreated populations.



Experimental Workflow Diagram



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Caption: Experimental workflow for evaluating NCB-0846 in PDOs.

Conclusion

The use of patient-derived organoids provides a robust and clinically relevant platform for evaluating the efficacy of targeted therapies like **NCB-0846**. The protocols outlined in this document offer a framework for assessing the impact of **NCB-0846** on PDO viability and the cancer stem cell population. These studies will be instrumental in furthering our understanding of **NCB-0846**'s therapeutic potential and in identifying patient populations that are most likely to benefit from this novel Wnt pathway inhibitor.

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